![molecular formula C14H18N2O3 B7510701 N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related disorders, including B cell malignancies and autoimmune diseases.
Mechanism of Action
BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for B cell development and activation. When BCR is activated, BTK is recruited to the plasma membrane and phosphorylated, leading to downstream signaling events that promote B cell survival and proliferation. N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has also been studied for its potential use in autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In preclinical models of RA, N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has been shown to reduce joint inflammation and bone erosion by suppressing B cell activation and autoantibody production. In SLE models, N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has been shown to improve kidney function and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has also shown good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has not yet been tested in humans, and its safety and efficacy in clinical trials remain to be determined.
Future Directions
There are several potential future directions for N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide research, including:
1. Clinical trials in B cell malignancies and autoimmune diseases to evaluate the safety and efficacy of N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide in humans.
2. Combination therapy studies to investigate the synergistic effects of N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide with other anti-cancer agents or immunomodulatory drugs.
3. Development of more potent and selective BTK inhibitors based on the structure of N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide.
4. Investigation of the role of BTK in other immune cell types, such as T cells and natural killer cells, and the potential use of BTK inhibitors in these diseases.
In conclusion, N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide is a promising BTK inhibitor with potential applications in various B cell-related disorders. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide involves several steps, starting with the reaction of 3-bromofuran with tert-butyl 2-oxo-4,5-dimethyl-1,3-oxazolidine-3-carboxylate to form the intermediate compound tert-butyl 2-(furan-3-yl)-4,5-dimethyl-1,3-oxazolidine-3-carboxylate. This intermediate is then reacted with 5-methyl-1,2-oxazole-3-methanol to form N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide.
Scientific Research Applications
N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has demonstrated potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide has also shown synergistic effects when combined with other anti-cancer agents, such as rituximab and venetoclax.
properties
IUPAC Name |
N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8-6-12(15-19-8)7-16(5)14(17)13-9(2)10(3)18-11(13)4/h6H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBLLHYMNDESB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=C(OC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.